

"synthesis and characterization of 2,2'-Bi-1,3-dioxane"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2'-Bi-1,3-dioxane

Cat. No.: B15479400

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Characterization of 2,2'-Bi(1,3-dioxolane)

Disclaimer: Initial searches for "**2,2'-Bi-1,3-dioxane**" did not yield specific information for this compound. However, substantial data is available for the closely related compound, "2,2'-Bi(1,3-dioxolane)." It is highly probable that the original query contained a typographical error. This guide will, therefore, focus on the synthesis and characterization of 2,2'-Bi(1,3-dioxolane).

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2'-Bi(1,3-dioxolane), a cyclic acetal of significant interest in various chemical applications. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Physical and Chemical Properties

2,2'-Bi(1,3-dioxolane) is a stable organic compound with the chemical formula $C_6H_{10}O_4$.^{[1][2][3]}

A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
CAS Number	6705-89-1	[2]
Molecular Weight	146.14 g/mol	[1][2]
Molecular Formula	C ₆ H ₁₀ O ₄	[1][2][3]
Boiling Point	190.9°C at 760 mmHg	
Density	1.267 g/cm ³	
IUPAC Name	2-(1,3-dioxolan-2-yl)-1,3-dioxolane	[1]
SMILES	<chem>C1COC(O1)C2OCCO2</chem>	[1][3]

Synthesis of 2,2'-Bi(1,3-dioxolane)

The synthesis of 2,2'-Bi(1,3-dioxolane) is typically achieved through the acid-catalyzed acetalization of glyoxal with ethylene glycol. This reaction is a standard method for the formation of 1,3-dioxolane rings from a 1,2-diol and an aldehyde or ketone.

Experimental Protocol

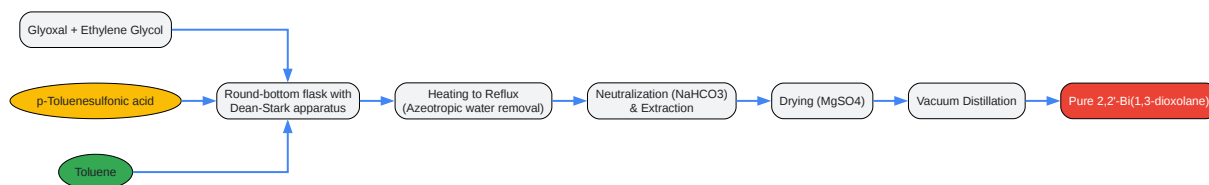
Materials:

- Glyoxal (40% solution in water)
- Ethylene glycol
- p-Toluenesulfonic acid (catalyst)
- Toluene (for azeotropic removal of water)
- Sodium bicarbonate (for neutralization)
- Anhydrous magnesium sulfate (for drying)
- Solvents for extraction and purification (e.g., diethyl ether, dichloromethane)

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a solution of glyoxal in toluene is prepared.
- An excess of ethylene glycol (at least 2 molar equivalents) is added to the flask.
- A catalytic amount of p-toluenesulfonic acid is added to the reaction mixture.
- The mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The reaction progress is monitored by the amount of water collected.
- Once the theoretical amount of water has been collected, the reaction is cooled to room temperature.
- The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
- The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude 2,2'-Bi(1,3-dioxolane) is purified by vacuum distillation.

Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 2,2'-Bi(1,3-dioxolane).

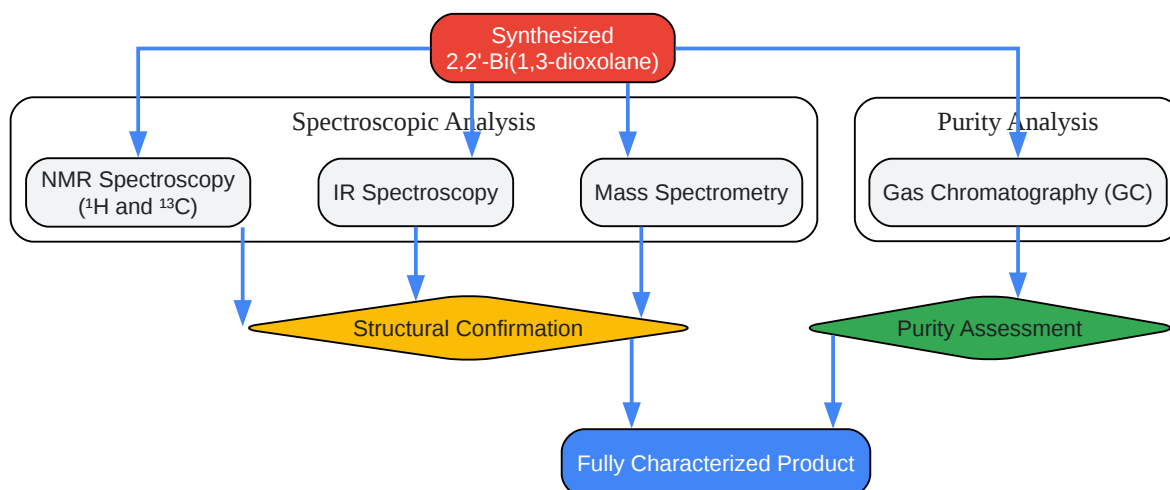
Characterization of 2,2'-Bi(1,3-dioxolane)

The structure and purity of the synthesized 2,2'-Bi(1,3-dioxolane) are confirmed through various spectroscopic techniques.

Spectroscopic Data

Technique	Expected Peaks/Signals
^1H NMR	Two distinct signals are expected: a triplet for the methine protons (CH) of the dioxolane rings and a multiplet for the methylene protons (CH ₂) of the dioxolane rings.
^{13}C NMR	Signals corresponding to the methine carbon and the methylene carbons of the dioxolane rings are expected.
IR Spectroscopy	Characteristic C-O stretching frequencies for the acetal group are expected in the range of 1000-1200 cm ⁻¹ . The absence of a broad O-H stretch (from ethylene glycol) and a C=O stretch (from glyoxal) indicates the completion of the reaction.
Mass Spectrometry	The mass spectrum should show the molecular ion peak (M ⁺) at m/z = 146.14. ^[1] Fragmentation patterns consistent with the dioxolane structure are also expected.

Characterization Workflow



[Click to download full resolution via product page](#)

Caption: Characterization workflow for 2,2'-Bi(1,3-dioxolane).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2'-Bis(1,3-dioxolane) | C₆H₁₀O₄ | CID 23172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2'-Bi(1,3-Dioxolane) - Protheragen [protheragen.ai]
- 3. GSRS [precision.fda.gov]
- To cite this document: BenchChem. ["synthesis and characterization of 2,2'-Bi-1,3-dioxane"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15479400#synthesis-and-characterization-of-2-2-bi-1-3-dioxane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com